6-Bromo-5-nitropyridin-2-amine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-bromo-5-nitropyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrN3O2/c6-5-3(9(10)11)1-2-4(7)8-5/h1-2H,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSICIBOPCHOCJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1[N+](=O)[O-])Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60516056 | |
| Record name | 6-Bromo-5-nitropyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60516056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84487-05-8 | |
| Record name | 6-Bromo-5-nitropyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60516056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Significance of Pyridine Derivatives in Contemporary Chemical Science
Pyridine (B92270) derivatives are ubiquitous in medicinal chemistry and drug design, representing the second most common heterocycle found in drugs approved by the FDA. nih.gov Their widespread application stems from a unique combination of properties: they can enhance the water solubility of molecules, a crucial factor for pharmaceutical agents, and they offer a modifiable scaffold that can be readily functionalized to fine-tune biological activity. nih.gov The diverse biological activities exhibited by pyridine derivatives are extensive, encompassing roles as anticancer, antiviral, antimicrobial, anti-inflammatory, and anticonvulsant agents, among others. wisdomlib.orgtandfonline.comnih.gov This broad spectrum of activity underscores their significance as privileged structures in the development of new therapeutic agents. wisdomlib.orgtandfonline.comnih.gov
Role of Halogenated and Nitrated Pyridine Architectures in Research
The introduction of halogen and nitro groups onto the pyridine (B92270) ring significantly alters its electronic properties and reactivity, opening up new avenues for chemical transformations. Halogenated pyridines are crucial intermediates in the synthesis of a wide range of pharmaceuticals and agrochemicals. chemrxiv.orgnih.gov The carbon-halogen bond provides a reactive handle for various cross-coupling reactions, allowing for the construction of complex molecular architectures.
Nitration of the pyridine ring, while often requiring harsh conditions due to the ring's electron-deficient nature, yields valuable synthetic intermediates. youtube.comntnu.no The nitro group is a strong electron-withdrawing group that can activate the pyridine ring for nucleophilic substitution reactions. Furthermore, the nitro group can be reduced to an amino group, providing a key functional group for further derivatization. nbinno.com The strategic placement of both a halogen and a nitro group, as seen in 6-bromo-5-nitropyridin-2-amine, creates a highly versatile building block with multiple reactive sites for synthetic exploration.
Overview of Research Directions for the 6 Bromo 5 Nitropyridin 2 Amine Moiety
Regioselective Bromination Strategies for Pyridine Precursors
The introduction of a bromine atom at a specific position on the pyridine ring is a critical step in the synthesis of halogenated pyridinamines. Because pyridine is an electron-deficient heterocycle, electrophilic substitutions often require harsh conditions and can lead to a mixture of products. youtube.com The regioselectivity is heavily influenced by the electronic properties of existing substituents.
A common precursor for the synthesis of the target compound is 2-aminopyridine (B139424). The amino group at C2 is activating and directs electrophiles primarily to the C3 and C5 positions. Direct bromination of 2-aminopyridine with reagents like bromine in acetic acid or N-bromosuccinimide (NBS) typically yields 2-amino-5-bromopyridine (B118841) with good regioselectivity. orgsyn.orgchemicalbook.com One reported method involves reacting 2-aminopyridine with bromine in acetic acid, resulting in an 81-86% yield of 2-amino-5-bromopyridine. orgsyn.org Another approach using NBS in acetonitrile (B52724) at low temperatures also delivers 2-amino-5-bromopyridine with high selectivity. chemicalbook.com
However, to achieve bromination at the C6 position, alternative strategies are necessary. Direct bromination of 2-aminopyridine does not favor the C6 position. A viable route is the Sandmeyer reaction starting from 2-aminopyridine, which can be converted to 2-bromopyridine (B144113). orgsyn.org This reaction involves diazotization of the amino group followed by displacement with a bromide ion. For instance, treating 2-aminopyridine with sodium nitrite (B80452) in hydrobromic acid can produce 2-bromopyridine in yields of 86-92%. orgsyn.org Subsequent nitration and amination steps would then be required to arrive at the final product.
The choice of brominating agent and conditions can significantly impact the outcome, as illustrated in the following table.
Table 1: Comparison of Bromination Methods for Pyridine Precursors
| Starting Material | Reagent(s) | Product | Yield | Reference(s) |
|---|---|---|---|---|
| 2-Aminopyridine | Br₂ in Acetic Acid | 2-Amino-5-bromopyridine | 81-86% | orgsyn.org |
| 2-Aminopyridine | N-Bromosuccinimide (NBS) in Acetonitrile | 2-Amino-5-bromopyridine | >20:1 regioselectivity | chemicalbook.com |
Targeted Nitration Approaches on Pyridine Systems
Introducing a nitro group onto an already substituted pyridine ring requires careful control to achieve the desired isomer, as the pyridine ring is strongly deactivated towards electrophilic attack, especially under the acidic conditions required for nitration. rsc.org
Electrophilic Aromatic Nitration Mechanisms
The nitration of aromatic rings proceeds via an electrophilic aromatic substitution (EAS) mechanism. masterorganicchemistry.com The active electrophile, the nitronium ion (NO₂⁺), is typically generated from a mixture of concentrated nitric acid and sulfuric acid. masterorganicchemistry.com The pyridine ring's inherent electron deficiency, caused by the electronegative nitrogen atom, makes it less reactive than benzene. rsc.org Furthermore, under strong acidic conditions, the pyridine nitrogen is protonated, forming a pyridinium (B92312) ion. This further deactivates the ring, making substitution even more challenging and directing incoming electrophiles to the meta-position (C3 and C5). rsc.orgvaia.com
For substituted pyridines, the position of nitration is governed by the combined directing effects of the existing groups. chemicalforums.com In a precursor like 2-amino-5-bromopyridine, the amino group (activating) directs ortho- and para- (to C3 and C5), while the bromo group (deactivating) also directs ortho- and para- (to C3). The convergence of these directing effects strongly favors the introduction of the nitro group at the C3 position. orgsyn.org
Controlled Nitration Conditions and Their Impact on Selectivity
Achieving high selectivity in the nitration of substituted pyridines hinges on the precise control of reaction conditions. Key variables include the composition of the nitrating agent, temperature, and reaction time.
A standard method for nitrating 2-amino-5-bromopyridine involves using a mixture of concentrated nitric and sulfuric acids. The reaction is typically performed at low temperatures (e.g., 0°C) initially, then allowed to proceed at higher temperatures (e.g., 50-60°C) to drive the reaction to completion. This procedure can yield 2-amino-5-bromo-3-nitropyridine (B172296) in good yields (78-85%). orgsyn.org
The nitration of 2-aminopyridine itself primarily yields the 5-nitro isomer, with the 3-nitro isomer being a minor product, making separation difficult. orgsyn.org This highlights the importance of a well-designed synthetic sequence, such as bromination prior to nitration, to steer the reaction towards the desired isomer. google.com
Table 2: Effect of Precursor on Nitration Outcome
| Starting Material | Nitrating Agent | Product(s) | Yield | Reference(s) |
|---|---|---|---|---|
| 2-Aminopyridine | HNO₃ / H₂SO₄ | 2-Amino-5-nitropyridine (B18323) (major) & 2-Amino-3-nitropyridine (minor) | <10% (3-nitro) | orgsyn.org |
| 2-Amino-5-bromopyridine | HNO₃ / H₂SO₄ | 2-Amino-5-bromo-3-nitropyridine | 78-85% | orgsyn.org |
| 2-Aminopyridine | Fuming HNO₃ / H₂SO₄ in Dichloroethane | 2-Amino-5-nitropyridine | 91.67% | chemicalbook.com |
| Pyridine | HNO₃ / H₂SO₄ | 3-Nitropyridine | - | vaia.com |
Direct and Indirect Amination Routes for Pyridine Ring Formation
While the synthesis of this compound often begins with an already-formed aminopyridine, understanding the methods to introduce the amino group is fundamental.
Direct amination of the pyridine ring can be achieved through the Chichibabin reaction , first reported in 1914. wikipedia.org This reaction involves treating pyridine with sodium amide (NaNH₂), typically in a solvent like xylene or liquid ammonia (B1221849), to produce 2-aminopyridine. wikipedia.orgscientificupdate.com The mechanism is a nucleophilic addition of the amide anion (NH₂⁻) to the C2 position, followed by the elimination of a hydride ion (H⁻). wikipedia.org While effective for producing 2-aminopyridines, its scope can be limited, and it often requires high temperatures. youtube.com If both the C2 and C6 positions are blocked, amination may occur at the C4 position, albeit with a low yield. chemistnotes.com
Indirect amination routes offer greater flexibility. A common strategy is the reduction of a nitropyridine to an aminopyridine. This is particularly useful for synthesizing isomers not accessible via direct methods. chemistnotes.com Another powerful indirect method is nucleophilic aromatic substitution (SNAr), where a leaving group, such as a halogen, is displaced by an amine source. This is often facilitated by the presence of electron-withdrawing groups on the ring. youtube.com Modern variations, such as the Buchwald-Hartwig amination, utilize palladium catalysts to achieve this transformation under milder conditions.
Catalytic Synthesis Protocols for Halogenated Nitropyridin-2-amines
Transition metal catalysis, particularly with palladium, has become indispensable for the efficient and selective synthesis of complex pyridine derivatives.
Palladium-Catalyzed Cross-Coupling Strategies for Pyridine Derivatization
Palladium-catalyzed cross-coupling reactions, such as the Suzuki, and Buchwald-Hartwig amination, are powerful tools for functionalizing pyridine rings. libretexts.orgnobelprize.org These reactions have revolutionized the formation of carbon-carbon and carbon-nitrogen bonds. nobelprize.orgwikipedia.org
The Buchwald-Hartwig amination is a highly versatile method for forming C-N bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. libretexts.orgwikipedia.org This reaction provides a milder alternative to classical methods for synthesizing aminopyridines and tolerates a wide range of functional groups. wikipedia.org For example, 2-bromopyridines can be coupled with various volatile amines using a palladium catalyst system. nih.govresearchgate.net The choice of ligand is often critical to the reaction's success. libretexts.org This methodology is widely used in the pharmaceutical industry for the synthesis of aryl amines. libretexts.orgwikipedia.org
The Suzuki reaction , which couples an aryl halide with an organoboron compound, is another cornerstone of palladium catalysis used for creating C-C bonds. nobelprize.orgacs.org While not directly forming the C-N bond of the target molecule, it is invaluable for building more complex structures from halogenated pyridine intermediates.
These catalytic methods offer significant advantages in terms of efficiency, selectivity, and functional group tolerance, making them essential for the modern synthesis of complex molecules like this compound and its derivatives. nobelprize.org
Reductive Amination Techniques
Reductive amination, also known as reductive alkylation, is a highly versatile and widely used method for forming carbon-nitrogen bonds to create primary, secondary, and tertiary amines. youtube.comyoutube.com The process is fundamentally a two-step reaction sequence that can often be performed in a single pot, making it an efficient synthetic tool. youtube.comwikipedia.org This method is particularly valued in green chemistry for its high atom economy and the ability to proceed under mild conditions. wikipedia.orgnih.gov
The general mechanism involves:
Imine/Iminium Ion Formation : A carbonyl compound (an aldehyde or ketone) reacts with a primary or secondary amine under weakly acidic conditions to form a hemiaminal intermediate. youtube.comwikipedia.org This intermediate then reversibly loses a water molecule to form a C=N double bond, resulting in an imine (or an iminium ion if a secondary amine is used). youtube.com
Reduction : The newly formed imine is then reduced to an amine. masterorganicchemistry.com This step requires a reducing agent that, in one-pot procedures, must be selective enough to reduce the imine in the presence of the starting carbonyl compound. masterorganicchemistry.com
A variety of reducing agents can be employed, each with specific characteristics. The choice of reagent can be critical for the reaction's success, especially concerning substrate compatibility and selectivity. masterorganicchemistry.com
Interactive Table: Common Reducing Agents in Reductive Amination
| Reducing Agent | Formula | Key Characteristics | Citations |
| Sodium Borohydride | NaBH₄ | A common, relatively mild reducing agent. Can also reduce the starting aldehyde/ketone, so it's typically used in two-step procedures. youtube.commasterorganicchemistry.com | |
| Sodium Cyanoborohydride | NaBH₃CN | Less reactive than NaBH₄, it is stable in mildly acidic conditions (pH 3-6) and selectively reduces the protonated imine over the carbonyl starting material, making it ideal for one-pot reactions. wikipedia.orgmasterorganicchemistry.com | |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | A milder and less toxic alternative to NaBH₃CN, it is particularly effective for the reductive amination of a wide range of aldehydes and ketones. masterorganicchemistry.com | |
| Catalytic Hydrogenation | H₂ with Pd, Pt, or Ni catalyst | A classic method that can be highly effective. The use of heterogeneous catalysts like Palladium-on-carbon (Pd/C) simplifies product purification. youtube.comwikipedia.org It is considered a green chemistry approach. wikipedia.org | |
| Iridium Catalysts | e.g., [Ir(Cp*)Cl₂]₂ | Homogeneous catalysts used in transfer hydrogenation, enabling one-pot reductive amination of carbonyls with nitro compounds, where the nitro group is reduced in situ before amination. rsc.org | |
| Nickel Catalysts | e.g., Ni/NiO composite | An efficient and cost-effective heterogeneous catalyst for one-pot reductive amination using nitroarenes and H₂ as the reductant. It does not require special handling to avoid air exposure. nih.gov |
This technique avoids the problem of over-alkylation often encountered with direct alkylation of amines using alkyl halides. masterorganicchemistry.com
Large-Scale Synthetic Approaches and Process Optimization in Nitropyridine Chemistry
Transitioning the synthesis of nitropyridine derivatives from the laboratory bench to large-scale industrial production presents significant challenges related to efficiency, reproducibility, and safety. acs.org Process optimization is critical for developing robust, safe, and economically viable manufacturing protocols. researchgate.net
A case study on the large-scale synthesis of 5-Bromo-2-nitropyridine, a structurally related compound, highlights these challenges. The oxidation of the corresponding amine using hydrogen peroxide initially suffered from low conversion rates, high levels of impurities, and a lack of reproducibility between batches. acs.org To overcome these issues, a thorough process development and safety assessment was undertaken. acs.org
Key areas of focus in process optimization include:
Reaction Kinetics and Calorimetry : Understanding the thermal profile of the reaction is paramount. Reaction and adiabatic calorimetry studies are used to determine the heat of reaction, the maximum temperature of the synthesis reaction (MTSR), and potential decomposition energies. This data is essential for defining safe operating limits and preventing thermal runaway events, especially when using strong oxidants like hydrogen peroxide. acs.org
Impurity Profile Analysis : Identifying and minimizing the formation of by-products is crucial for ensuring product quality and simplifying purification. In nitropyridine synthesis, this involves optimizing reaction conditions (e.g., temperature, addition rates, reagent stoichiometry) to suppress side reactions.
Yield and Throughput Improvement : The primary economic driver is maximizing the yield of the desired product. For nitropyridines, this has been addressed by moving from traditional multi-step syntheses to more streamlined one-pot procedures. nih.gov For example, the direct use of nitroarenes in reductive amination eliminates a separate hydrogenation step, saving time, energy, and cost. nih.gov
Catalyst Selection and Reuse : For catalyzed reactions, such as those employing nickel or iridium, process optimization involves selecting highly active and selective catalysts. nih.govrsc.org Developing protocols for the recovery and reuse of heterogeneous catalysts, like Ni/NiO, can significantly reduce costs and waste. nih.gov
By systematically addressing these factors, a reproducible and safe protocol was developed for the large-scale production of 5-Bromo-2-nitropyridine, achieving consistent results throughout the manufacturing campaign. acs.org
Solid-Phase Synthesis Techniques for Pyridine-Based Derivatives
Solid-phase synthesis is a powerful technique for the production of combinatorial libraries of compounds, which is highly valuable in drug discovery. acs.org This methodology has been successfully applied to the synthesis of various pyridine derivatives, offering an efficient route to a multitude of structurally diverse molecules. acs.orgresearchgate.net
The core principle of solid-phase synthesis involves attaching a starting material to an insoluble polymer support (resin) and then carrying out a sequence of chemical transformations. The key advantage is that excess reagents and by-products can be easily removed by simple filtration and washing, eliminating the need for complex chromatographic purification after each step.
A representative solid-phase synthesis of substituted pyridines can be summarized as follows: acs.org
Immobilization : A pyridine-based scaffold is attached to a solid support. For instance, 2-chloro-5-bromopyridine has been successfully immobilized on a polystyrene resin using a traceless silicon linker. acs.org
Functionalization : Once anchored, the resin-bound pyridine undergoes a series of reactions to introduce diversity. This can include coupling reactions with organometallic reagents to build complexity. acs.org
Cyclization (if applicable) : For syntheses that build the pyridine ring on the support, a common approach involves a Claisen-Schmidt reaction to form an α,β-unsaturated carbonyl, followed by a Michael reaction and subsequent cyclization with an ammonia source like ammonium (B1175870) acetate (B1210297) to form the pyridine ring. acs.org
Cleavage : After all chemical modifications are complete, the final product is cleaved from the solid support, often using a strong acid such as trifluoroacetic acid (TFA). acs.org The fully aromatic pyridine is then isolated. acs.org
Interactive Table: General Workflow for Solid-Phase Pyridine Synthesis
| Step | Description | Example | Citation |
| Attachment | A starting material (scaffold) is covalently linked to a solid polymer resin, often via a specialized linker molecule. | 2-chloro-5-bromopyridine is attached to a polystyrene support via a silicon linker. | acs.org |
| Reaction Sequence | The resin-bound substrate undergoes one or more chemical reactions. Excess reagents are washed away after each step. | Sequential coupling reactions with various organometallic reagents to add substituents to the pyridine ring. | acs.org |
| Final Modification | The final desired chemical transformations are completed on the resin-bound molecule. | Formation of a trisubstituted pyridine ring via cyclization of a 1,5-pentanedione intermediate. | acs.org |
| Cleavage | The final product is detached from the resin and linker, releasing the purified compound into solution for isolation. | Cleavage from the resin using a 50% solution of trifluoroacetic acid in dichloromethane. | acs.org |
This solid-phase approach allows for the systematic and rapid preparation of libraries of pyridine-based derivatives, which is instrumental in screening for biological activity and identifying new pharmaceutical leads. acs.orgresearchgate.net
Nucleophilic Aromatic Substitution Reactions of the Pyridine Ringnih.govyoutube.comjsynthchem.com
Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for substituted pyridines, especially when activated by strong electron-withdrawing groups. youtube.comnih.gov The reaction typically proceeds via a two-step addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex. nih.gov
The bromine atom at the C6 position of this compound serves as a good leaving group in nucleophilic aromatic substitution reactions. Its displacement by various nucleophiles is a common strategy for synthesizing a range of substituted 5-nitropyridin-2-amine derivatives. The reactivity of the C-Br bond is significantly enhanced by the presence of the adjacent electron-withdrawing nitro group. youtube.com
The substitution of the bromine is generally favorable with a variety of nucleophiles. Common nucleophiles employed in these reactions include amines, alkoxides, and thiolates. For instance, the reaction with primary or secondary amines leads to the formation of the corresponding N-substituted 6-amino-5-nitropyridin-2-amine derivatives.
Table 1: Examples of Nucleophilic Aromatic Substitution Reactions
| Nucleophile | Reagent Example | Product Type |
|---|---|---|
| Amine | R-NH₂ | N-substituted 6-amino-5-nitropyridin-2-amine |
| Alkoxide | R-O⁻ | 6-alkoxy-5-nitropyridin-2-amine |
Note: This table represents general reaction types. Specific reaction conditions (solvent, temperature, base) are crucial for successful transformation.
The nitro group (NO₂) at the C5 position plays a critical role in activating the pyridine ring for nucleophilic attack, particularly at the C6 position where the bromine leaving group is located. youtube.com This activation occurs through two primary electronic effects:
Inductive Effect: The strong electron-withdrawing nature of the nitro group polarizes the C-Br bond, increasing the electrophilicity of the C6 carbon and making it more susceptible to attack by a nucleophile. youtube.com
Resonance Effect: The nitro group provides powerful stabilization for the negatively charged Meisenheimer intermediate formed during the reaction. When the nucleophile attacks the C6 carbon, the negative charge can be delocalized onto the nitro group through resonance. This stabilization lowers the activation energy of the first, typically rate-determining, step of the SNAr mechanism, thereby accelerating the reaction. youtube.com
The ortho position of the nitro group relative to the bromine leaving group is highly effective for this resonance stabilization, making the displacement of bromine a facile process under appropriate conditions.
Reduction Chemistry of the Nitro Group to Amine Functionalitynih.govclockss.org
The reduction of the nitro group on this compound to a primary amine is a key transformation, yielding 6-bromopyridine-2,5-diamine. This reaction is fundamental for creating precursors used in further synthetic applications. researchgate.net The reduction can be accomplished through several methods. wikipedia.org
Catalytic hydrogenation is a widely used and often clean method for reducing aromatic nitro groups. commonorganicchemistry.com This process involves molecular hydrogen (H₂) and a metal catalyst.
Palladium on Carbon (Pd/C): This is a common and effective catalyst for nitro group reduction. The reaction is typically carried out in a solvent such as ethanol (B145695) or ethyl acetate under a hydrogen atmosphere. A potential drawback is that in some cases, especially with aromatic halides, dehalogenation can occur as a side reaction. commonorganicchemistry.com
Raney Nickel: An alternative catalyst, Raney Nickel, is also effective for nitro reductions. It is often preferred for substrates where dehalogenation is a concern, as it can be less prone to cleaving aryl-halide bonds compared to Pd/C. commonorganicchemistry.com
Platinum(IV) Oxide (PtO₂): Also known as Adams' catalyst, PtO₂ is another powerful hydrogenation catalyst for this transformation. wikipedia.org
Table 2: Common Catalytic Hydrogenation Conditions for Nitro Group Reduction
| Catalyst | Typical Solvent | Advantage/Consideration |
|---|---|---|
| Palladium on Carbon (Pd/C) | Ethanol, Methanol, Ethyl Acetate | High efficiency, widely used. commonorganicchemistry.com |
| Raney Nickel | Ethanol, Methanol | Often used to avoid dehalogenation of aryl halides. commonorganicchemistry.com |
Besides catalytic hydrogenation, several chemical reducing agents can be used to convert the nitro group to an amine. These methods can be advantageous when certain functional groups in the molecule are incompatible with hydrogenation conditions.
Tin(II) Chloride (SnCl₂): The reduction of aromatic nitro compounds using SnCl₂ in concentrated hydrochloric acid is a classic and reliable method. It offers good selectivity for the nitro group in the presence of other reducible functionalities. commonorganicchemistry.com
Iron (Fe) in Acidic Media: Using iron powder in the presence of an acid, such as acetic acid or hydrochloric acid, is an economical and effective method for nitro group reduction on an industrial scale. commonorganicchemistry.com
Sodium Hydrosulfite (Na₂S₂O₄): This reagent can also be employed for the reduction of nitroarenes, often under mild conditions.
These chemical methods involve multi-electron transfer processes to achieve the reduction from the nitro (-NO₂) to the amino (-NH₂) state. nih.gov
Electrophilic Aromatic Substitution Patterns and Directing Effectsnih.gov
Electrophilic aromatic substitution (EAS) on the this compound ring is generally considered unfavorable. The pyridine ring itself is inherently electron-deficient compared to benzene, making it less reactive towards electrophiles. Furthermore, the substituents on the ring strongly influence any potential reactivity.
The directing effects of the existing groups are as follows:
Amino Group (-NH₂): A strongly activating, ortho-, para-directing group.
Nitro Group (-NO₂): A strongly deactivating, meta-directing group.
Bromo Group (-Br): A deactivating, ortho-, para-directing group.
The combined effect of two powerful deactivating groups (nitro and the pyridine nitrogen) and a halogen significantly reduces the electron density of the aromatic ring. While the amino group is a strong activator, its effect is largely overcome by the deactivating influence of the other substituents and the ring nitrogen. The ring is therefore highly deactivated towards attack by electrophiles, and forcing conditions would likely be required for any reaction to occur, which could lead to decomposition rather than substitution. Consequently, electrophilic aromatic substitution is not a synthetically viable pathway for this compound.
Oxidation Reactions of the Amine Group
The oxidation of the primary amine group in 2-aminopyridine derivatives, particularly those bearing strong electron-withdrawing substituents like a nitro group, presents a synthetic challenge. Direct oxidation to a nitro group is often difficult to achieve without affecting other sensitive functionalities or the pyridine ring itself. However, methodologies developed for related compounds can provide insight into potential synthetic routes.
One plausible approach for the oxidation of the amino group in this compound involves the use of peroxy acids. For instance, a method for the preparation of 2-nitro-5-bromopyridine involves the oxidation of 2-amino-5-bromopyridine using peracetic acid in glacial acetic acid. google.com This process suggests that a similar strategy could be employed for this compound. The reaction would likely proceed through the formation of an N-oxide intermediate, which then rearranges to the corresponding nitro compound.
Table 1: Potential Oxidation Reaction of this compound
| Reactant | Reagent | Product |
| This compound | Peracetic Acid | 6-Bromo-2,5-dinitropyridine |
It is important to note that the presence of the strongly deactivating nitro group at the 5-position would likely make the oxidation of the amino group in this compound more challenging compared to 2-amino-5-bromopyridine. The reaction conditions, such as temperature and reaction time, would need to be carefully optimized to achieve the desired transformation and minimize potential side reactions.
Functional Group Interconversion Strategies on the this compound Scaffold
The functional groups on the this compound scaffold offer multiple avenues for chemical modification, allowing for the synthesis of a diverse range of pyridine derivatives. Key strategies include the transformation of the amino group via diazotization and subsequent displacement reactions, as well as nucleophilic substitution of the bromo group.
A prominent example of functional group interconversion is the Sandmeyer reaction, which allows for the replacement of the primary amino group with a variety of substituents, including halogens, cyano, and hydroxyl groups, via a diazonium salt intermediate. For instance, the conversion of 2-amino-5-bromopyridine to 2,5-dibromopyridine (B19318) can be achieved through a Sandmeyer reaction using cuprous bromide in a hydrobromic acid solution with sodium nitrite. google.com A similar approach could be applied to this compound to synthesize 2,6-dibromo-5-nitropyridine.
Table 2: Sandmeyer Reaction for the Conversion of the Amino Group
| Starting Material | Reagents | Product |
| This compound | 1. NaNO₂, HBr2. CuBr | 2,6-Dibromo-5-nitropyridine |
The resulting 2,6-dibromo-5-nitropyridine is itself a versatile intermediate. The bromine atom at the 2-position, being activated by the adjacent nitro group, is susceptible to nucleophilic substitution. For example, treatment of 2,5-dibromo-3-nitropyridine (B98540) with cuprous cyanide leads to the formation of 5-bromo-3-nitropyridine-2-carbonitrile. This suggests that 2,6-dibromo-5-nitropyridine could undergo a similar transformation to yield 6-bromo-5-nitropyridine-2-carbonitrile, thus introducing a nitrile functionality onto the pyridine ring.
Table 3: Subsequent Functional Group Interconversion
| Starting Material | Reagent | Product |
| 2,6-Dibromo-5-nitropyridine | Cuprous Cyanide (CuCN) | 6-Bromo-5-nitropyridine-2-carbonitrile |
These examples highlight the utility of this compound as a building block in organic synthesis, where its functional groups can be sequentially modified to access a wide array of substituted pyridine structures with potential applications in medicinal chemistry and materials science.
Advanced Spectroscopic and Structural Elucidation Techniques in Research
Vibrational Spectroscopy Applications for Conformational and Electronic Analysis
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum provides a unique "fingerprint" based on the molecule's functional groups. For 6-Bromo-5-nitropyridin-2-amine, key vibrational modes are expected for the amino (NH₂), nitro (NO₂), and bromo (C-Br) groups, as well as the pyridine (B92270) ring itself.
Based on data from related compounds like 2-amino-5-nitropyridine (B18323) and other substituted pyridines, the following characteristic absorption bands can be predicted. researchgate.netnist.gov The N-H stretching vibrations of the primary amine group are typically observed as two distinct bands in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric stretching. researchgate.net The nitro group (NO₂) would exhibit strong, characteristic asymmetric and symmetric stretching bands around 1500-1560 cm⁻¹ and 1300-1360 cm⁻¹, respectively. The C-Br stretching vibration is expected at lower wavenumbers, typically in the 500-650 cm⁻¹ range. The pyridine ring itself has several characteristic vibrations, including C=C and C=N stretching in the 1400-1650 cm⁻¹ region. researchgate.net
Table 1: Predicted FT-IR Vibrational Frequencies for this compound and Observed Frequencies for an Isomeric Analogue.
| Functional Group/Vibrational Mode | Predicted Range (cm⁻¹) for this compound | Observed Data (cm⁻¹) for 2-Amino-3-bromo-5-nitropyridine (B103754) nih.gov |
|---|---|---|
| N-H Asymmetric Stretch | 3400 - 3500 | 3478 |
| N-H Symmetric Stretch | 3300 - 3400 | 3358 |
| C-H Aromatic Stretch | 3000 - 3100 | 3187, 3088 |
| C=C, C=N Ring Stretch | 1400 - 1650 | 1629, 1572, 1459 |
| NO₂ Asymmetric Stretch | 1500 - 1560 | 1511 |
| N-H Scissoring (Bending) | 1590 - 1650 | 1629 |
| NO₂ Symmetric Stretch | 1300 - 1360 | 1335 |
| C-N Stretch | 1250 - 1350 | 1305 |
| C-Br Stretch | 500 - 650 | Not specified |
Note: Data for 2-Amino-3-bromo-5-nitropyridine is provided for illustrative purposes. The exact peak positions for this compound may vary.
FT-Raman spectroscopy is a complementary technique to FT-IR. It involves inelastic scattering of monochromatic laser light. While vibrations that cause a change in dipole moment are strong in IR, vibrations that cause a change in polarizability are strong in Raman. This often makes symmetric vibrations and non-polar bonds more visible.
For this compound, the symmetric stretching of the nitro group (~1335 cm⁻¹) and the C-Br bond would be expected to produce strong Raman signals. The pyridine ring breathing modes are also typically prominent in the Raman spectrum. Analysis of the FT-Raman spectrum of the related isomer 2-amino-3-bromo-5-nitropyridine shows characteristic peaks that help in confirming the presence of these functional groups. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. It exploits the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C.
For this compound, the ¹H NMR spectrum is expected to be relatively simple, showing two signals in the aromatic region corresponding to the two protons on the pyridine ring (at C3 and C4). Due to the electron-withdrawing effects of the adjacent nitro and bromo groups, these protons would be deshielded and appear at a downfield chemical shift. The proton at C3 would likely appear as a doublet, split by the adjacent proton at C4. Similarly, the C4 proton would be a doublet. The protons of the amino (NH₂) group would appear as a broad singlet, the chemical shift of which can be solvent-dependent.
The ¹³C NMR spectrum would show five distinct signals for the five carbon atoms of the pyridine ring. The chemical shifts would be heavily influenced by the substituents. The carbon atom attached to the bromine (C6) and the carbon attached to the nitro group (C5) would be significantly affected, as would the carbon bearing the amino group (C2). Data from analogues like 2-Amino-6-bromopyridine can provide reference points for these assignments. chemicalbook.com
Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the mass with enough accuracy to confirm the molecular formula. The molecular formula for this compound is C₅H₄BrN₃O₂, which corresponds to a monoisotopic mass of approximately 216.9487 g/mol . nih.gov
Electron ionization mass spectrometry (EI-MS) also reveals the fragmentation pattern of the molecule, which can help confirm its structure. For this compound, characteristic fragmentation pathways would include the loss of the nitro group (NO₂, 46 Da), the bromine atom (Br, 79/81 Da), and potentially hydrogen cyanide (HCN, 27 Da) from the pyridine ring. The relative abundance of the isotopic peaks for bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio) would be a clear diagnostic feature in the mass spectrum of the molecular ion and any bromine-containing fragments.
Table 2: Key Mass Spectrometry Data for this compound.
| Parameter | Expected Value |
|---|---|
| Molecular Formula | C₅H₄BrN₃O₂ |
| Monoisotopic Mass | 216.9487 u |
| Molecular Ion (M⁺) Peaks | m/z ~217 and ~219 (due to ⁷⁹Br/⁸¹Br isotopes) |
X-ray Crystallography for Solid-State Molecular Architecture Determination
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, provided a suitable single crystal can be grown. This technique would provide precise data on bond lengths, bond angles, and torsional angles of this compound.
Furthermore, it would reveal the intermolecular interactions that govern the crystal packing. For this molecule, hydrogen bonding is expected between the amino group of one molecule and the nitro group or the ring nitrogen of a neighboring molecule. These interactions are crucial for understanding the supramolecular chemistry and physical properties of the compound. While a crystal structure for the title compound is not publicly available, analysis of related structures, such as 2-amino-5-nitropyridinium sulfamate, confirms that the amino and nitro groups are key participants in forming extensive hydrogen-bonded networks. This type of analysis would be critical for this compound.
Computational and Theoretical Studies of 6 Bromo 5 Nitropyridin 2 Amine
Density Functional Theory (DFT) Calculations for Electronic and Geometric Optimization
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic and geometric characteristics of molecules. For 6-bromo-5-nitropyridin-2-amine, DFT calculations, particularly using the B3LYP method with various basis sets such as 6-311++G(d,p), have been instrumental in providing a detailed understanding of its properties. researchgate.net
Molecular Equilibrium Geometry Optimization
Theoretical calculations have been employed to determine the most stable conformation of this compound. The process of geometry optimization involves finding the arrangement of atoms that corresponds to the minimum energy of the molecule. researchgate.net Studies on the closely related 2-amino-3-methyl-5-nitropyridine (B21948) have shown that the introduction of substituents like amino and nitro groups can cause distortions in the pyridine (B92270) ring's bond lengths and angles. semanticscholar.orgnih.gov For instance, the C-C and C-N bond distances can deviate from those in an unsubstituted pyridine ring due to steric and electronic effects. semanticscholar.orgnih.gov In the case of this compound, the presence of the bromine atom, the nitro group, and the amine group attached to the pyridine ring influences its final three-dimensional structure. The optimized geometry of similar compounds has been determined to possess a C1 point group symmetry. nih.gov
Table 1: Selected Optimized Geometrical Parameters of a Related Pyridine Derivative (2-amino-3-methyl-5-nitropyridine)
| Parameter | Bond Length (Å) | Bond Angle (°) |
|---|---|---|
| N1–C2 | 1.34 | - |
| N1–C6 | 1.32 | - |
| C2–C3 | 1.420 | - |
| C-N (amino) | - | - |
| C-N (nitro) | - | - |
Data sourced from studies on a structurally similar compound and may not represent the exact values for this compound. semanticscholar.orgnih.gov
Electronic Structure Analysis (HOMO-LUMO, Band Gap)
The electronic properties of this compound have been elucidated by analyzing its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net These orbitals are fundamental in determining a molecule's ability to donate or accept electrons, respectively. researchgate.net The energy difference between the HOMO and LUMO, known as the band gap (ΔE), is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller band gap generally implies higher reactivity. For a related compound, 2-amino-3-bromo-5-nitropyridine (B103754), the HOMO-LUMO energies were predicted using DFT/B3LYP/6-31+G(d,p) calculations. researchgate.net The band gap and other quantum chemical parameters are derived from these energies. researchgate.net
Table 2: Frontier Orbital Energies and Band Gap of a Related Pyridine Derivative
| Parameter | Energy (eV) |
|---|---|
| EHOMO | Value not explicitly stated in source |
| ELUMO | Value not explicitly stated in source |
| Band Gap (ΔE) | Value not explicitly stated in source |
Qualitative discussions in the source indicate the calculation of these values. researchgate.net
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable technique for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. researchgate.netresearchgate.net The MEP map displays regions of varying electron density, typically color-coded, where red indicates electron-rich areas (negative potential) and blue represents electron-deficient areas (positive potential). researchgate.net For molecules similar to this compound, the negative electrostatic potential is often localized around the electronegative oxygen atoms of the nitro group and the nitrogen atom of the pyridine ring. researchgate.net This suggests these sites are susceptible to electrophilic attack. Conversely, the regions of positive potential are generally found around the hydrogen atoms of the amino group, indicating these are likely sites for nucleophilic attack. researchgate.net
Quantum Chemical Descriptors and Reactivity Indices
From the fundamental electronic properties derived from DFT calculations, several quantum chemical descriptors can be calculated to quantify the reactivity of this compound. researchgate.net
Global Hardness and Softness
Global hardness (η) and softness (S) are key reactivity indices. Hardness is a measure of the molecule's resistance to change in its electron distribution, while softness is the reciprocal of hardness and indicates the molecule's polarizability. researchgate.net These parameters are calculated from the energies of the HOMO and LUMO. researchgate.net A molecule with a large energy gap is considered hard, and a molecule with a small energy gap is considered soft. researchgate.net For 2-amino-3-bromo-5-nitropyridine, the calculated softness value was found to be low (0.239), which can be indicative of its biological activity. researchgate.net
Table 3: Calculated Reactivity Descriptors for a Related Pyridine Derivative
| Descriptor | Calculated Value |
|---|---|
| Global Hardness (η) | Value not explicitly stated in source |
| Global Softness (S) | 0.239 |
| Electronegativity (χ) | Value not explicitly stated in source |
| Chemical Potential (µ) | Value not explicitly stated in source |
| Electrophilicity Index (ω) | 5.905 |
Data sourced from a study on 2-amino-3-bromo-5-nitropyridine. researchgate.net
Fukui Functions for Reactive Site Prediction
An analysis of the Fukui functions for this compound has not been reported. This theoretical tool is instrumental in predicting the most likely sites for nucleophilic, electrophilic, and radical attacks on a molecule. A study of the Fukui functions would identify the specific atoms within the this compound structure that are most susceptible to chemical reaction, which is vital information for synthetic chemists.
Prediction of Non-Linear Optical (NLO) Properties
The potential non-linear optical (NLO) properties of this compound have not been computationally predicted or experimentally measured. The investigation of NLO properties is a key area of materials science, with applications in telecommunications and photonics.
First-Order Hyperpolarizability Calculations
Specific calculations of the first-order hyperpolarizability (β) for this compound are not available. This value is a measure of a molecule's NLO response and is essential for identifying potential candidates for NLO materials.
Dipole Moment and Anisotropy of Polarizability
There is no reported data on the dipole moment (μ) and the anisotropy of polarizability (Δα) for this compound. These parameters are fundamental to understanding a molecule's interaction with electric fields and are prerequisites for predicting its NLO behavior.
Conformational Analysis and Stability Studies
Detailed conformational analysis and stability studies for this compound are absent from the scientific literature. Such studies would involve calculating the potential energy surface of the molecule to identify its most stable geometric conformations and the energy barriers between them. This information is critical for understanding the molecule's three-dimensional structure and its influence on physical and chemical properties.
Applications in Advanced Organic Synthesis
A Versatile Building Block for Complex Heterocycles
The strategic placement of reactive functional groups on the pyridine (B92270) core of 6-bromo-5-nitropyridin-2-amine allows for a variety of chemical transformations, making it a valuable precursor for the synthesis of more intricate heterocyclic systems. srdorganics.com The presence of the electron-withdrawing nitro group activates the pyridine ring, facilitating nucleophilic substitution reactions at the bromine-bearing carbon. Concurrently, the amino group can participate in a range of condensation and cyclization reactions.
Synthesis of Pyrimidines and Quinolines
While direct synthesis of pyrimidines from this compound is not extensively documented in the provided search results, the analogous compound, 2-bromo-5-nitropyridine, is a known precursor for pyrimidine (B1678525) synthesis. nbinno.com This suggests the potential for this compound to undergo similar transformations. The synthesis of pyrimidines often involves the condensation of a guanidine (B92328) derivative with a 1,3-dicarbonyl compound or its equivalent. nih.gov It is conceivable that the amino group of this compound could act as a nucleophile in reactions leading to pyrimidine ring formation.
The synthesis of quinoline (B57606) derivatives from bromo-nitro-substituted pyridines and anilines is a well-established strategy. researchgate.netorganic-chemistry.orgiipseries.org For instance, 6-bromo-5-nitroquinoline (B1267105) can be synthesized and subsequently derivatized. researchgate.netsemanticscholar.org The activation provided by the nitro group facilitates nucleophilic substitution of the adjacent bromine atom. semanticscholar.org This principle can be extended to this compound, where the pyridine ring itself can be a precursor to a quinoline system through various annulation strategies.
Table 1: Examples of Reagents for Heterocycle Synthesis
| Reagent Class | Specific Example | Potential Product |
| Guanidines | Guanidine | Pyrimidine derivatives |
| Anilines | Substituted Anilines | Quinoline derivatives |
| Active Methylene Compounds | Diethyl Malonate | Pyridine derivatives |
Derivatization to Substituted Pyridine Analogues
The reactivity of this compound allows for extensive derivatization to a wide range of substituted pyridine analogues. The bromine atom can be readily displaced by various nucleophiles, such as amines, thiols, and alkoxides, through nucleophilic aromatic substitution (SNAr) reactions. nbinno.com Furthermore, the nitro group can be reduced to an amino group, which can then be subjected to a variety of transformations, including diazotization followed by substitution or Sandmeyer-type reactions. The existing amino group can also be acylated, alkylated, or used as a handle for further functionalization. ambeed.com
For example, the reduction of the nitro group in the related compound 2-amino-5-bromo-3-nitropyridine (B172296) yields 2,3-diamino-5-bromopyridine, a useful intermediate for the synthesis of fused heterocyclic systems like imidazopyridines. orgsyn.org Similarly, the bromine atom can be utilized in palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce aryl, heteroaryl, or alkyl groups at the 6-position of the pyridine ring. These reactions significantly expand the diversity of accessible pyridine analogues.
Scaffold for Multi-Step Convergent Syntheses
The multiple reactive sites on this compound make it an ideal scaffold for multi-step convergent syntheses. In this approach, different fragments of a target molecule are synthesized separately and then joined together at a late stage. The orthogonal reactivity of the functional groups on this compound allows for selective transformations at each position.
For instance, a synthetic strategy could involve an initial nucleophilic substitution at the 6-position, followed by a modification of the amino group at the 2-position, and finally, a reduction of the nitro group at the 5-position to an amine, which can then be further functionalized. This stepwise approach allows for the controlled and efficient construction of highly complex molecules with precise substitution patterns. The ability to perform a sequence of reactions with high chemo- and regioselectivity is a hallmark of a valuable building block in modern organic synthesis.
Development of Diverse Chemical Libraries
The versatility of this compound makes it an excellent starting material for the generation of diverse chemical libraries for high-throughput screening in drug discovery and materials science. ambeed.com By systematically varying the reagents used to react with the different functional groups, a large number of structurally related but distinct compounds can be rapidly synthesized.
For example, a library of compounds could be generated by reacting this compound with a set of different amines to displace the bromine, followed by acylation of the 2-amino group with a variety of carboxylic acids, and finally, reduction of the nitro group and subsequent reaction with a range of isocyanates or sulfonyl chlorides. This combinatorial approach can lead to the discovery of new molecules with interesting biological activities or material properties. chemimpex.com The structural diversity that can be achieved from this single starting material underscores its importance in the exploration of chemical space.
Exploration in Medicinal Chemistry and Biological Research
6-Bromo-5-nitropyridin-2-amine as a Scaffold for Bioactive Compound Design
This compound serves as a key building block in the synthesis of more complex, biologically active compounds. Its structure incorporates three distinct functional groups—an amine, a bromo group, and a nitro group—that offer multiple avenues for chemical modification. The pyridine (B92270) nucleus itself is a privileged structure in drug discovery, known to improve water solubility and metabolic stability in drug candidates. nih.govresearchgate.net
The presence of the electron-withdrawing nitro group and the bromine atom (a good leaving group) makes the compound particularly suitable for various synthetic transformations. nih.gov For instance, the nitro group can be reduced to an amino group, providing a new site for further functionalization, while the bromine atom can be readily displaced or used in cross-coupling reactions to build molecular complexity. This versatility allows medicinal chemists to use this compound as a starting scaffold to generate libraries of novel compounds for biological screening.
Investigations into Enzyme Inhibition and Receptor Ligand Activity
Derivatives based on the aminonitropyridine scaffold are actively investigated for their potential to interact with biological targets such as enzymes and receptors. The specific arrangement of functional groups can facilitate binding to the active sites of proteins, leading to the inhibition of their function.
Molecular docking is a computational technique used to predict how a molecule binds to a protein target. Such studies have been performed on isomers of this compound to assess their potential biological activity. In one study, the positional isomer 2-Amino-3-bromo-5-nitropyridine (B103754) was docked into the active site of the protein Dihydrofolate synthase (DHFS), an enzyme involved in folate synthesis. nih.govresearchgate.net The study calculated the binding energy, which indicates the strength of the interaction, and the intermolecular energy. nih.govresearchgate.net These computational predictions are crucial for prioritizing compounds for further experimental testing. researchgate.net
| Parameter | Value (kcal/mol) | Target Protein | Significance |
|---|---|---|---|
| Minimum Binding Energy | -5.9 | Dihydrofolate synthase (5FCT) | Predicts the binding affinity of the ligand to the protein. |
| Intermolecular Energy | -6.5 | Dihydrofolate synthase (5FCT) | Represents the energy of non-bonded interactions between the ligand and protein. |
Data sourced from docking studies on the positional isomer, 2-Amino-3-bromo-5-nitropyridine. nih.govresearchgate.net
The aforementioned molecular docking studies identified a potential interaction between the aminobromonitropyridine scaffold and a specific protein target. The isomer, 2-Amino-3-bromo-5-nitropyridine, was specifically evaluated for its potential as an inhibitor of Dihydrofolate synthase. nih.govresearchgate.net This enzyme is a target for certain antimicrobial and anticancer drugs, suggesting a possible therapeutic application for compounds derived from this scaffold.
Structure-Activity Relationship (SAR) Studies of Pyridine-Based Analogues
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological activity. drugdesign.org By making systematic modifications to a lead compound, researchers can identify which parts of the molecule are essential for its function. drugdesign.orgnih.gov
The arrangement of substituents on the pyridine ring has a profound impact on a molecule's biological activity. nih.gov Even a simple change in the position of a functional group can alter the compound's shape, electronic properties, and ability to bind to a biological target. A study on novel oxazolidinone derivatives demonstrated this principle, where a linearly attached benzotriazole (B28993) moiety resulted in greater antibacterial potency compared to an angularly attached one, highlighting the critical nature of substituent placement. nih.gov
In the case of this compound, its chemical properties and biological interactions would differ from its positional isomers, such as 5-bromo-3-nitropyridin-2-amine or 2-Amino-3-bromo-5-nitropyridine . nih.govbldpharm.com Each isomer presents a unique three-dimensional arrangement of hydrogen bond donors, acceptors, and hydrophobic regions, which dictates how it fits into a protein's binding site. The computational analysis of 2-Amino-3-bromo-5-nitropyridine suggests it has the potential for biological activity, and it is expected that this compound would exhibit a different activity profile due to its distinct structural arrangement. nih.gov
Modifying the functional groups on the this compound scaffold is a key strategy in drug design to optimize activity. nih.gov The impact of such changes is a central focus of SAR studies. General findings from research on pyridine derivatives indicate that different substituents can either enhance or diminish biological effects. nih.gov For example, some studies have found that the presence of halogen atoms can lead to lower antiproliferative activity, whereas the addition of hydroxyl (-OH) or methoxy (B1213986) (-OMe) groups can sometimes enhance it. nih.gov The amino group (-NH2) is also often considered favorable for antiproliferative activity. nih.gov
| Modification | Potential Impact on Biological Activity | Rationale |
|---|---|---|
| Replacement of Bromo Group | Variable; can increase or decrease activity depending on the new group. | Alters size, lipophilicity, and electronic properties. Halogen substitution can be more potent than alkyl groups in some cases. nih.gov |
| Reduction of Nitro Group | Creates a new functional site (amine) for further derivatization, potentially leading to new interactions with a target. | Changes a strongly electron-withdrawing group to an electron-donating, hydrogen-bonding group. nih.gov |
| Alkylation of Amino Group | Can alter hydrogen-bonding capability and steric profile. | Replacing N-H with N-CH3 tests the importance of the hydrogen bond donor capability. drugdesign.org |
| Introduction of -OH or -OMe | Can enhance antiproliferative activity. nih.gov | Introduces hydrogen bonding potential and can alter solubility and electronic distribution. |
This table summarizes general SAR principles observed in pyridine derivatives and may be applicable to analogues of this compound.
Development of Potential Therapeutic Agents
While direct research singling out this compound as a precursor for therapeutic agents is limited in publicly available literature, the broader class of bromo-nitro-aminopyridine isomers and related derivatives serves as a crucial scaffold in the synthesis of various compounds with potential anti-cancer, anti-bacterial, and anti-viral properties. The strategic placement of the amine, bromo, and nitro groups offers multiple reaction sites for chemists to build and diversify molecular structures.
Anti-Cancer Research:
The pyridine ring is a fundamental component in the design of numerous kinase inhibitors, a major class of anti-cancer drugs. ed.ac.uk Kinases are enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. ed.ac.uk Although direct synthesis from this compound is not explicitly documented in the reviewed literature, its isomers and related structures are instrumental. For instance, 2-aminopyridine (B139424) derivatives are key starting materials for creating pyrido[2,3-d]pyrimidines, which are known to inhibit tyrosine kinases like Platelet-Derived Growth Factor Receptor (PDGFr) and Fibroblast Growth Factor Receptor (FGFr). ebi.ac.uk
Similarly, research into thieno[3,2-b]pyridine-6-carbonitriles has identified potent inhibitors of Src kinase, a non-receptor tyrosine kinase implicated in cancer progression. acs.org Furthermore, aminopyridinol derivatives have been synthesized to act as selective inhibitors for Fibroblast Growth Factor Receptor 4 (FGFR4), a key driver in hepatocellular carcinoma. nih.gov Another related isomer, 2-Bromo-5-nitropyridin-4-amine, is noted as a building block in the synthesis of various kinase inhibitors.
Table 1: Examples of Anti-Cancer Activity in Related Pyridine Derivatives
| Compound Class | Target Kinase | Biological Effect | Reference |
|---|---|---|---|
| Pyrido[2,3-d]pyrimidines | PDGFr, FGFr, c-src | Inhibition of kinase activity, blockage of tumor growth in vivo | ebi.ac.uk |
| Thieno[3,2-b]pyridine-6-carbonitriles | Src Kinase | Inhibition of Src enzymatic activity | acs.org |
| Aminotrimethylpyridinol Derivatives | FGFR4 | Selective inhibition of FGFR4 over other FGF receptors | nih.gov |
Anti-Bacterial Research:
The development of new anti-bacterial agents is a critical area of research due to rising antibiotic resistance. Studies have shown that benzamide (B126) and sulfonamide derivatives synthesized from the related isomers, 2-amino-5-bromopyridine (B118841) and 2-amino-5-nitropyridine (B18323), exhibit promising activity against both Gram-positive and Gram-negative bacteria. researchgate.net These studies highlight the potential of the substituted pyridine scaffold in developing novel anti-bacterial drugs. One study synthesized a series of N-(5-bromopyridin-2-yl)benzamides and N-(5-nitropyridin-2-yl)benzamides and tested their efficacy.
Table 2: Anti-Bacterial Activity of Related Nitropyridine Derivatives
| Compound Derivative | Bacterial Strains | Activity | Reference |
|---|---|---|---|
| N-(5-bromopyridin-2-yl)benzamides | Gram-positive & Gram-negative | Promising activity (MIC 0.22-1.49 µM) | |
| N-(5-nitropyridin-2-yl)benzamides | Gram-positive & Gram-negative | Promising activity | |
| N-benzoyl-N-(5-bromopyridin-2-yl)trifluoromethane sulfonamide | Gram-positive & Gram-negative | Potentially a lead compound for new anti-bacterial agents |
Anti-Viral Research:
The search for novel anti-viral compounds is ongoing, with heterocyclic molecules being a major focus. While there is no specific literature detailing the use of this compound for this purpose, related structures have been investigated. For example, a series of 2-amino-5-bromo-4(3H)-pyrimidinone derivatives, which bear some structural resemblance, were synthesized and evaluated for their ability to induce interferon, a key component of the body's anti-viral response. nih.gov Although some of these pyrimidinone derivatives showed activity against various viruses, their effectiveness was often close to their cytotoxic levels. nih.gov General reviews on N-heterocycles also point to their broad potential in affecting various stages of the viral life cycle. mdpi.com
Applications as Biochemical Probes in Biological Systems
Biochemical probes are essential tools for studying biological processes at a molecular level. These molecules are designed to interact with specific targets like proteins or nucleic acids, allowing researchers to investigate their function.
Currently, there is a lack of specific research demonstrating the use of this compound as a biochemical probe. However, its isomer, 2-Amino-5-bromo-3-nitropyridine (B172296), is commercially available and described as a biochemical reagent for life science research, indicating its utility in a laboratory setting, though specific applications as a probe are not detailed. medchemexpress.com
In a related area of synthetic biology, a different but structurally similar compound, 6-Amino-5-nitropyridin-2-one, has been utilized as an artificial nucleobase in an expanded genetic alphabet known as "hachimoji DNA". wikipedia.org This demonstrates the potential for nitropyridine scaffolds to be integrated into biological systems for research purposes.
Use in Radiolabeling for Biomedical Imaging Applications
Radiolabeling involves attaching a radioactive isotope to a molecule, which can then be used in non-invasive imaging techniques like Positron Emission Tomography (PET) to visualize and study biological processes in vivo. Nitropyridine derivatives are recognized as valuable precursors for creating radiolabeled compounds. nih.gov The nitro group can be used as a handle for introducing radioisotopes.
While nitropyridines, in general, are considered valuable for developing radiolabeled compounds for PET imaging, no specific studies were found that utilize this compound for this purpose. nih.gov Research in this area has included the synthesis of PET tracers from other molecules like nitropyridine-N-oxide derivatives for potential neuroimaging applications. nih.gov This suggests that while the foundational chemistry exists, the application of this specific bromo-nitro-aminopyridine isomer in radiolabeling for biomedical imaging has yet to be explored or reported in the available scientific literature.
Potential Applications in Materials Science Research
Development of Novel Materials with Specific Electronic Properties
6-Bromo-5-nitropyridin-2-amine is classified as a key building block for materials science, particularly for the development of novel materials with specific electronic and optical properties. bldpharm.com Its structure is inherently a "push-pull" system, where the amino group donates electron density and the nitro group withdraws it. This electronic arrangement is fundamental for creating organic materials with significant non-linear optical (NLO) activity and for engineering semiconductors. Such materials are crucial for applications in photonics and electronics. The compound is listed as a small molecule semiconductor building block, indicating its role in the synthesis of larger, electronically active organic molecules. ambeed.com
Exploration in Optoelectronic Devices and Organic Light-Emitting Diodes (OLEDs)
The compound is explicitly identified as a material for the fabrication of Organic Light-Emitting Diodes (OLEDs). bldpharm.comambeed.com OLEDs are multilayered, thin-film devices where organic compounds form the emissive electroluminescent layer. europa.eu The performance of an OLED, including its efficiency, color, and lifespan, is highly dependent on the chemical nature of the materials used in its various layers, such as the Hole Injection Layer (HIL), Hole Transport Layer (HTL), Emissive Layer (EML), and Electron Transport Layer (ETL). crimsonpublishers.commdpi.com
Building blocks like this compound are used to synthesize the specialized organic molecules that perform these functions. By modifying its structure—for instance, through reactions involving the bromine atom or the amine group—researchers can fine-tune the electronic energy levels (HOMO/LUMO) of the resulting materials. This tuning is critical for optimizing charge injection and transport, achieving efficient electron-hole recombination, and controlling the color of the emitted light, ultimately leading to the creation of high-performance displays and lighting systems. crimsonpublishers.commdpi.com
Fabrication of Polymers and Coatings
The utility of this compound extends to polymer science, where it is considered a material building block. bldpharm.com The presence of a primary amine group provides a reactive site for polymerization reactions. It can potentially act as a monomer in the synthesis of polymers like polyamides or polyimides through condensation polymerization with appropriate co-monomers. The resulting polymers would incorporate the pyridine-based structure into their backbone, which could impart specific thermal, electronic, or optical properties to the final material. These functional polymers could find use in specialty coatings, films, or as components in composite materials.
Role in Coordination Chemistry as a Ligand
This compound is also categorized as a valuable component for developing catalysts and ligands. bldpharm.com The pyridine (B92270) ring's nitrogen atom and the exocyclic amino group are both potential coordination sites, allowing the molecule to act as a ligand that can bind to metal ions. The synthesis of ligands from substituted pyridines is a key strategy in coordination chemistry to create metal complexes with unique properties. For example, related aminopyridine derivatives have been used to construct complex scaffolded ligands capable of stabilizing chains of metal atoms, known as Extended Metal Atom Chains (EMACs), which exhibit interesting magnetic properties. georgiasouthern.edu By serving as a precursor to more complex ligands, this compound plays a role in the development of novel coordination complexes for catalysis, molecular magnetism, and materials science. ambeed.com
Methodological Advancements and Future Research Directions
Optimization of Reaction Conditions for Scalable Synthesis
The scalable synthesis of 6-bromo-5-nitropyridin-2-amine is critical for its application as a versatile intermediate in the pharmaceutical and materials science industries. Optimization of reaction conditions focuses on improving yield, purity, and process safety while minimizing environmental impact and cost. Key areas of advancement include the development of one-pot synthesis procedures, which reduce the number of steps, solvent usage, and waste generation.
A central challenge in the synthesis is the selective introduction of the bromo and nitro groups onto the 2-aminopyridine (B139424) scaffold. Researchers have investigated various brominating and nitrating agents to enhance regioselectivity and yield. The choice of solvent is also crucial, with a move towards greener solvents to replace traditional, more hazardous options. The reaction temperature and duration are meticulously controlled to prevent the formation of isomeric impurities and decomposition products. The table below summarizes key parameters and their impact on the synthesis.
| Parameter | Objective | Recent Approaches |
| Reagents | High regioselectivity, improved yield | Use of N-bromosuccinimide (NBS) for controlled bromination; mixed acid (HNO₃/H₂SO₄) nitration with precise temperature control. |
| Solvent | Enhanced solubility, reduced environmental impact | Exploration of ionic liquids and deep eutectic solvents as alternatives to halogenated solvents. |
| Process | Increased efficiency, reduced waste | Development of one-pot and continuous flow reaction systems to minimize intermediate isolation steps. |
| Temperature | Minimized byproducts, enhanced safety | Kinetic studies to determine optimal temperature profiles for each reaction step. |
These optimization strategies are essential for making the production of this compound economically viable and environmentally sustainable for large-scale industrial applications.
Process Safety and Control in Large-Scale Production
The large-scale synthesis of this compound involves handling highly reactive and potentially hazardous materials, necessitating stringent process safety and control measures. The nitration step, in particular, is highly exothermic and poses a significant risk of thermal runaway if not properly managed.
A cornerstone of process safety is a thorough understanding of the reaction's thermodynamics and kinetics, often achieved through reaction calorimetry. This technique measures the heat generated by the reaction, allowing engineers to design adequate cooling systems and establish safe operating parameters. Hazard and Operability (HAZOP) studies are also conducted to systematically identify and mitigate potential risks.
Modern production facilities are increasingly adopting continuous flow reactors over traditional batch reactors. Continuous flow technology offers superior heat and mass transfer, enabling precise control over reaction temperature and residence time, which significantly reduces the risk of thermal runaway. This approach not only enhances safety but also often leads to improved yield and product consistency.
Real-time monitoring using Process Analytical Technology (PAT) is another critical component of safe large-scale production. Techniques like FTIR and HPLC are employed to track the reaction's progress and instantly detect any deviations from the desired process conditions, allowing for immediate corrective action.
Novel Catalytic Systems for Enhanced Transformations
The development of advanced catalytic systems is a key driver of innovation in the synthesis and subsequent functionalization of this compound. Catalysts offer the potential for milder reaction conditions, higher selectivity, and improved efficiency.
In the synthesis of the compound itself, research is ongoing into catalysts that can direct the bromination and nitration steps with greater precision. For subsequent transformations, palladium-catalyzed cross-coupling reactions are particularly significant. The bromine atom at the 6-position serves as a versatile handle for introducing a wide array of chemical moieties via reactions like the Suzuki, Heck, and Sonogashira couplings. The development of highly active and robust palladium catalysts, often featuring sophisticated phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands, has greatly expanded the synthetic utility of this compound. nih.gov
Furthermore, metalloporphyrins are emerging as a class of versatile catalysts capable of functionalizing C-H bonds through various atom and group transfer processes. rsc.org This opens up new possibilities for the direct and selective modification of the pyridine (B92270) ring and its substituents, offering pathways to novel derivatives.
Integration of Computational Design with Experimental Synthesis in Pyridine Research
The synergy between computational chemistry and experimental synthesis has revolutionized modern chemical research, and the field of pyridine chemistry is no exception. mdpi.comunjani.ac.id Computational tools, particularly Density Functional Theory (DFT), are increasingly used to predict molecular properties, elucidate reaction mechanisms, and guide the design of new synthetic strategies. unjani.ac.idias.ac.in
For a molecule like this compound, DFT calculations can predict the electron distribution within the pyridine ring, thereby identifying the most probable sites for electrophilic or nucleophilic attack. ias.ac.in This predictive power helps chemists to select the most appropriate reagents and conditions to achieve the desired chemical transformation with high selectivity, reducing the need for extensive empirical screening. researchgate.net
Computational modeling is also instrumental in catalyst design. By simulating the interaction between a catalyst and the substrate, researchers can predict the catalyst's potential effectiveness and selectivity, accelerating the discovery of new and improved catalytic systems. tandfonline.com This integrated approach, where computational predictions are validated and refined by experimental results, is a powerful paradigm for the efficient development of novel pyridine derivatives and their synthetic routes. acs.org
Emerging Applications and Unexplored Reactivity Profiles of the Compound
While this compound is a valuable synthetic intermediate, its inherent chemical functionalities suggest potential for direct applications and unexplored reactivity. The presence of electron-donating (amino) and electron-withdrawing (nitro) groups, along with a reactive bromo substituent, makes it an intriguing scaffold for materials science and medicinal chemistry. nih.govnih.gov
The "push-pull" electronic nature of the molecule suggests potential for applications in organic electronics, such as in the development of nonlinear optical (NLO) materials or as components in organic light-emitting diodes (OLEDs). The bromine atom allows for further molecular engineering through cross-coupling reactions, enabling the tuning of photophysical properties. nih.gov
The reactivity of the nitro and amino groups also presents opportunities for novel transformations. For example, reduction of the nitro group to a second amino group would create a diamine derivative, a precursor for new heterocyclic ring systems. The exploration of such reactivity could lead to the discovery of compounds with novel biological activities or material properties. ntnu.nontnu.no As researchers continue to investigate nitropyridines, new applications for these versatile building blocks are likely to emerge. nih.gov
Q & A
Q. Optimization Strategies :
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
- Catalysis : Lewis acids (e.g., FeCl₃) may accelerate nitration regioselectivity.
- Purification : Column chromatography with silica gel or recrystallization from ethanol/water mixtures.
Q. Table 1: Synthetic Conditions for Analogous Bromonitropyridines
| Compound | Brominating Agent | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| 2-Bromo-5-nitropyridine | NBS | CH₃CN | 78 | |
| 6-Bromo-3-nitropicoline | Br₂ | DCM | 65 |
How is this compound characterized structurally, and what analytical techniques are most reliable?
Q. Basic Research Focus
- X-ray Crystallography : Single-crystal analysis using SHELX programs (e.g., SHELXL for refinement) provides precise bond lengths and angles. For example, C–Br bond lengths typically range 1.88–1.92 Å in similar compounds .
- Spectroscopy :
- ¹H/¹³C NMR : Aromatic protons appear δ 7.5–8.5 ppm; NH₂ groups show broad signals at δ 5.0–6.0 ppm.
- IR Spectroscopy : N–H stretches (~3400 cm⁻¹), NO₂ asymmetric stretches (~1520 cm⁻¹).
Q. Advanced Applications :
- Hydrogen-Bonding Analysis : Graph-set notation (e.g., R₂²(8) motifs) to map intermolecular interactions in crystalline states .
What challenges arise in achieving regioselective functionalization of the pyridine ring, and how can they be addressed?
Advanced Research Focus
Challenges :
- Competitive Substitution : Bromine at the 6-position may direct nitration to the 3- or 4-position instead of 5.
- Steric Effects : Bulky substituents hinder access to reactive sites.
Q. Solutions :
Q. Table 2: Regioselectivity in Nitration of Bromopyridines
| Substrate | Nitration Position | Major Product Yield (%) |
|---|---|---|
| 6-Bromo-2-aminopyridine | 5-position | 72 |
| 6-Bromo-3-methylpyridine | 4-position | 58 |
How do computational studies enhance the understanding of this compound’s reactivity and electronic properties?
Q. Advanced Research Focus
- Electronic Structure : HOMO-LUMO gaps (calculated via DFT) correlate with electrophilicity. For example, nitro groups lower LUMO energy, enhancing susceptibility to nucleophilic attack .
- Reaction Mechanisms : MD simulations model transition states in Suzuki-Miyaura cross-coupling reactions, predicting Pd-catalyzed pathways .
Q. Case Study :
- Hydrogen Bonding Networks : Molecular dynamics reveal how NH₂ groups stabilize crystal packing via N–H···O/N interactions, validated by XRD data .
What safety protocols are critical when handling this compound?
Q. Basic Research Focus
- PPE : Lab coat, nitrile gloves, and goggles.
- Ventilation : Use fume hoods to avoid inhalation of nitro-containing vapors .
- Spill Management : Neutralize with sodium bicarbonate; absorb with vermiculite.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
